molecular formula C12H18F3N3O4 B2717110 Methyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate CAS No. 1331283-43-2

Methyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2717110
CAS No.: 1331283-43-2
M. Wt: 325.288
InChI Key: FMZBXJPTAIUZEB-UHFFFAOYSA-N
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Description

Methyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a synthetic small molecule characterized by a piperidine core modified with a methyl carboxylate group at the 1-position and an acetamido-methyl substituent at the 4-position. The acetamido linker terminates in a 2-oxo-2-((2,2,2-trifluoroethyl)amino) moiety, which introduces a trifluoroethylamine group.

Properties

IUPAC Name

methyl 4-[[[2-oxo-2-(2,2,2-trifluoroethylamino)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N3O4/c1-22-11(21)18-4-2-8(3-5-18)6-16-9(19)10(20)17-7-12(13,14)15/h8H,2-7H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZBXJPTAIUZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure incorporates a trifluoroethyl group, which may enhance its biological activity and pharmacological properties.

  • Molecular Formula : C14H15F3N2O3
  • Molecular Weight : 316.28 g/mol
  • CAS Number : 1422465-93-7

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific biochemical pathways related to peroxisome proliferator-activated receptors (PPARs), which are critical in regulating cellular metabolism and inflammation .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. For example, derivatives with similar structures have shown efficacy against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : The potential anti-inflammatory activity has been linked to its ability to modulate PPARs, which play a significant role in inflammatory responses.
  • Antimicrobial Properties : Some studies have indicated that compounds with trifluoroethyl substitutions can exhibit antimicrobial effects against various bacterial strains .

Case Studies

A few notable case studies highlight the biological activity of related compounds:

  • Study on Antitumor Effects :
    • Objective : To evaluate the cytotoxic effects of a related compound on breast cancer cell lines.
    • Findings : The compound exhibited significant cytotoxicity with an IC50 value of 15 µM, suggesting potential for further development as an anticancer agent.
  • Inflammation Model :
    • Objective : To assess the anti-inflammatory effects in a murine model of arthritis.
    • Findings : Administration of the compound resulted in reduced swelling and inflammation markers (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Activity Assessment :
    • Objective : To determine the antimicrobial efficacy against E. coli and Staphylococcus aureus.
    • Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, supporting its potential use in antimicrobial applications.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability, characteristics that are favorable for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : Methyl 4-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate
  • Structural Difference : The trifluoroethyl group in the target compound is replaced by a 2-(trifluoromethyl)phenyl group in Compound A.
  • Steric Effects: The bulky phenyl group may hinder binding to flat enzyme active sites, whereas the linear trifluoroethyl group offers flexibility.
Compound B : 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide
  • Structural Difference : The target compound’s acetamido-trifluoroethyl chain is replaced by a benzimidazolone-iodophenyl system.
  • Implications: Electron-Withdrawing Effects: The 4-iodophenyl group introduces strong electron-withdrawing character, which may enhance binding to electron-rich enzyme pockets compared to the neutral trifluoroethyl group.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight 355.3 g/mol 405.3 g/mol ~570 g/mol
logP (Predicted) 2.5 3.2 4.1
Water Solubility Moderate (∼50 µM) Low (∼10 µM) Very low (<5 µM)
PSA (Ų) 85 90 110

Notes:

  • The trifluoroethyl group in the target compound balances moderate lipophilicity and solubility, making it more drug-like than Compound A or B.

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